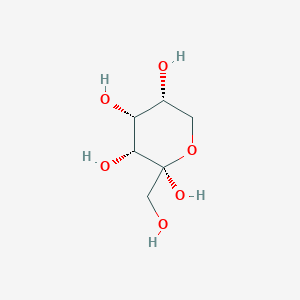

alpha-D-Psicopyranose

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

38029-84-4 |

|---|---|

Molekularformel |

C6H12O6 |

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

(2S,3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6+/m1/s1 |

InChI-Schlüssel |

LKDRXBCSQODPBY-KAZBKCHUSA-N |

Isomerische SMILES |

C1[C@H]([C@H]([C@H]([C@@](O1)(CO)O)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Chemical Synthesis of α-D-Psicopyranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of α-D-psicopyranose, a rare sugar of significant interest in the pharmaceutical and food industries. D-Psicose (also known as D-allulose) is the C-3 epimer of D-fructose and exists as a mixture of anomers in solution. The isolation of the specific α-D-psicopyranose anomer requires a multi-step approach involving the initial synthesis of D-psicose followed by chromatographic separation. This document details the primary chemical synthesis routes from D-fructose, provides quantitative data on reaction yields, outlines detailed experimental protocols, and presents a method for the chromatographic resolution of the anomers.

Chemical Synthesis of D-Psicose

The most common chemical approaches for the synthesis of D-psicose involve the epimerization of the readily available and inexpensive starting material, D-fructose. This epimerization can be achieved under either acidic conditions using a molybdate (B1676688) catalyst or under basic conditions. Both methods result in an equilibrium mixture of sugars, from which D-psicose must be isolated.

Molybdate-Catalyzed Epimerization of D-Fructose

The use of molybdate ions in an acidic aqueous solution catalyzes the epimerization of D-fructose at the C-3 position to yield D-psicose. This method is straightforward but typically results in a low yield of D-psicose within a complex mixture of other ketohexoses, including D-sorbose and D-tagatose.

Quantitative Data for Molybdate-Catalyzed Epimerization

| Starting Material | Catalyst | Temperature (°C) | Reaction Time (hours) | D-Psicose Yield (%) | Other Major Products and Yields (%) | Reference |

| D-Fructose | Molybdenic Acid | 95 | 20 | 0.5 | D-Sorbose (4.5), D-Tagatose (1.0) | [1] |

Base-Catalyzed Epimerization of D-Fructose

The epimerization of D-fructose to D-psicose can also be achieved using various bases. The selection of the base and the reaction conditions significantly impacts the yield of D-psicose and the formation of other sugar isomers. Pyridine (B92270) has been identified as a particularly effective base for this transformation.

Quantitative Data for Base-Catalyzed Epimerization of D-Fructose

| Base | D-Psicose Yield (%) | Unreacted D-Fructose (%) | D-Mannose Yield (%) | D-Glucose Yield (%) | Total Recovery (%) | Reference |

| Sodium hydroxide | 6.0 | 26.2 | 3.6 | 21.4 | 57.2 | [2] |

| Calcium hydroxide | 5.7 | 26.2 | 2.4 | 17.1 | 51.4 | [2] |

| N,N-Dicyclohexylcarbodiimide | 8.4 | 14.4 | 2.0 | 8.8 | 33.6 | [2] |

| Pyridine | 12.4 | 25.8 | 5.1 | 6.4 | 49.7 | [2] |

| Methanolic triethylamine | 10.6 | 60.5 | 2.2 | 12.4 | 85.7 | [2] |

| Aluminate resin | 3.7 | 10.1 | 1.0 | 9.0 | 23.8 | [2] |

Experimental Protocols

Synthesis of D-Psicose via Molybdate-Catalyzed Epimerization of D-Fructose

Materials:

-

D-Fructose

-

Molybdenic acid

-

Deionized water

-

Heating apparatus with temperature control (e.g., oil bath)

-

Reaction vessel (e.g., round-bottom flask with reflux condenser)

-

Ion-exchange chromatography system for purification

Procedure:

-

Prepare a solution of D-fructose (e.g., 100 g) and molybdenic acid (e.g., 2 g) in deionized water (e.g., 500 mL).[1]

-

Heat the solution at 95°C for 20 hours with stirring.[1]

-

After the reaction period, cool the mixture to room temperature. The resulting mixture will contain unreacted D-fructose, D-psicose, D-sorbose, and D-tagatose.

-

The unreacted D-fructose can be optionally removed by fermentation methods.

-

Isolate D-psicose from the mixture of ketohexoses using a suitable ion-exchange chromatography system.

Synthesis of D-Psicose via Base-Catalyzed Epimerization of D-Fructose using Pyridine

Materials:

-

D-Fructose

-

Pyridine

-

Heating apparatus with reflux condenser

-

Rotary evaporator

-

Cellulose (B213188) column for chromatography

-

Baker's yeast (for optional purification)

Procedure:

-

A concentrated solution of D-fructose (1 g/mL) in pyridine is prepared.[3]

-

The solution is heated under reflux.[3]

-

Upon completion of the reaction, the pyridine is removed by evaporation under reduced pressure to yield a syrup.

-

The resulting syrup contains a mixture of D-psicose, unreacted D-fructose, D-glucose, and D-mannose.

-

For purification, the syrup can be subjected to fermentation with baker's yeast to remove most of the other hexoses, as D-psicose is not readily fermented.[3]

-

The D-psicose is then isolated from the fermentation mixture by chromatography on a cellulose column.[3]

Isolation of α-D-Psicopyranose by Preparative HPLC

Crystallization of D-psicose from an aqueous solution has been shown to yield the β-D-pyranose anomer. Therefore, to isolate the α-D-psicopyranose anomer, a chromatographic separation is necessary. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.

Protocol for Preparative HPLC Separation of D-Psicose Anomers

Instrumentation and Materials:

-

Preparative HPLC system with a refractive index (RI) detector

-

Amino-propyl bonded silica (B1680970) column or a specialized carbohydrate analysis column

-

Mobile phase: Acetonitrile/Water mixture (e.g., 80:20 v/v)

-

D-Psicose mixture (obtained from the chemical synthesis)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve the crude D-psicose mixture in the mobile phase to a high concentration suitable for preparative chromatography. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: Amino-propyl bonded silica column (particle size and dimensions suitable for preparative work).

-

Mobile Phase: Isocratic elution with an acetonitrile/water mixture. The exact ratio may need to be optimized to achieve the best separation of the α and β anomers.

-

Flow Rate: The flow rate will depend on the column dimensions and should be optimized for the best resolution.

-

Column Temperature: Maintaining a constant and potentially elevated column temperature can sometimes improve peak shape and resolution for sugar anomers.

-

Detection: Refractive Index (RI) detector.

-

-

Separation and Fraction Collection: Inject the prepared D-psicose sample onto the column. Monitor the chromatogram for the elution of the anomeric peaks. Collect the fractions corresponding to the earlier eluting peak, which is expected to be the α-anomer based on typical elution patterns of sugar anomers on amino columns.

-

Analysis and Confirmation: Analyze the collected fractions by analytical HPLC to confirm their purity. The identity of the α-D-psicopyranose anomer can be confirmed by spectroscopic methods such as NMR.

-

Product Isolation: Combine the pure fractions containing the α-anomer and remove the solvent under reduced pressure to obtain the isolated α-D-psicopyranose.

Signaling Pathways and Experimental Workflows

To visually represent the chemical synthesis processes, the following diagrams have been generated using the DOT language.

Caption: Molybdate-catalyzed epimerization of D-Fructose.

Caption: Base-catalyzed epimerization of D-Fructose.

Caption: Workflow for the isolation of α-D-Psicopyranose.

References

In-Depth Technical Guide: Characterization of the α-D-Psicopyranose Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the α-D-psicopyranose structure, a six-membered ring form of the rare sugar D-psicose (also known as D-allulose). While the crystal structure of the β-anomer of D-psicopyranose has been extensively studied, the α-anomer has proven challenging to crystallize, and to date, no definitive crystal structure has been reported. This guide, therefore, consolidates the available spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR), and discusses its conformational properties based on theoretical analysis and comparison with related compounds. Detailed experimental protocols for the characterization of monosaccharides are also provided, alongside a visualization of the general metabolic pathway of D-psicose.

Introduction

D-Psicose is a C3 epimer of D-fructose and has garnered significant interest in the food and pharmaceutical industries due to its low-calorie nature and potential health benefits. In solution, D-psicose exists as an equilibrium mixture of furanose and pyranose ring forms, with both α and β anomers for each. The pyranose form is generally more stable. While β-D-psicopyranose readily crystallizes and its structure has been determined by X-ray diffraction[1][2], α-D-psicopyranose remains elusive in its crystalline state. Understanding the structural characteristics of the α-anomer is crucial for a complete picture of D-psicose chemistry and its interactions in biological systems.

Spectroscopic Characterization

The primary experimental tool for characterizing the structure of α-D-psicopyranose in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides key insights into the carbon framework of the molecule. The chemical shifts are sensitive to the stereochemistry and conformation of the sugar. The definitive assignment of the ¹³C resonances for the anomers of D-psicose was reported by Angyal and Bethell in 1976, achieved through the use of specifically deuterated compounds.[3]

Table 1: ¹³C NMR Chemical Shifts for D-Psicose Anomers in D₂O [3][4]

| Carbon Atom | α-D-Psicopyranose (ppm) | β-D-Psicopyranose (ppm) | α-D-Psicofuranose (ppm) | β-D-Psicofuranose (ppm) |

| C1 | 65.6 | 65.1 | 63.3 | 64.6 |

| C2 | 99.5 | 99.2 | 106.3 | 103.1 |

| C3 | 70.1 | 70.4 | 77.0 | 78.0 |

| C4 | 71.8 | 72.1 | 76.1 | 76.7 |

| C5 | 70.1 | 77.8 | 82.5 | 81.7 |

| C6 | 64.1 | 63.8 | 63.9 | 63.9 |

Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS).

Conformational Analysis

In the absence of a crystal structure, the conformation of α-D-psicopyranose is inferred from spectroscopic data and theoretical modeling. For pyranose rings, the two most common conformations are the chair forms, ¹C₄ and ⁴C₁.

Based on the principles of conformational analysis for hexopyranoses, the preferred conformation of α-D-psicopyranose is predicted to be the ¹C₄ chair . This conformation places the bulky hydroxymethyl group at C5 in an equatorial position, minimizing steric strain.

Table 2: Predicted Conformational Analysis of α-D-Psicopyranose (¹C₄ Chair)

| Substituent at | Orientation |

| C1-OH | Axial |

| C1-CH₂OH | Equatorial |

| C3-OH | Axial |

| C4-OH | Equatorial |

| C5-H | Axial |

| C5-CH₂OH | Equatorial |

Experimental Protocols

NMR Spectroscopy of Carbohydrates

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of monosaccharides in a D₂O solvent.

4.1.1. Sample Preparation

-

Dissolution: Dissolve 5-10 mg of the carbohydrate sample in approximately 0.6 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.9 atom % D).

-

Homogenization: Gently vortex the sample to ensure complete dissolution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

4.1.2. ¹H NMR Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent Lock: Lock on the deuterium signal of D₂O.

-

Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity.

-

Pulse Program: Use a standard single-pulse experiment with presaturation to suppress the residual HOD signal.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Acquisition Time: 2-4 s

-

Relaxation Delay: 5 s

-

Number of Scans: 16-64

-

4.1.3. ¹³C NMR Acquisition

-

Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 2-5 s

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Crystallization of Monosaccharides

While α-D-psicopyranose has not been successfully crystallized, the following general protocol for the crystallization of water-soluble monosaccharides can be used as a starting point.

-

Preparation of a Supersaturated Solution:

-

Dissolve the purified monosaccharide in a minimal amount of hot water (or a water/alcohol mixture) to achieve saturation.

-

Gently heat the solution while stirring until all the solid has dissolved.

-

-

Slow Cooling:

-

Allow the solution to cool slowly to room temperature. Covering the container with a watch glass can slow down evaporation and promote the growth of larger crystals.

-

For more controlled cooling, a programmable water bath can be used.

-

-

Inducing Crystallization:

-

If crystals do not form spontaneously, induce crystallization by scratching the inside of the container with a glass rod or by adding a seed crystal of the desired compound.

-

-

Crystal Growth:

-

Once small crystals have formed, allow them to grow undisturbed over several days at a constant temperature.

-

-

Isolation and Drying:

-

Isolate the crystals by filtration.

-

Wash the crystals with a small amount of a cold solvent in which the sugar is sparingly soluble (e.g., ethanol (B145695) or diethyl ether) to remove any remaining mother liquor.

-

Dry the crystals in a desiccator over a drying agent.

-

Biological Context: Metabolic Fate of D-Psicose

D-Psicose is minimally metabolized in the human body.[5] Approximately 70-86% of ingested D-psicose is absorbed in the small intestine and subsequently excreted in the urine without being utilized for energy.[5] The absorbed D-psicose is largely unmetabolized as human cells lack the necessary enzymes for its phosphorylation. The unabsorbed fraction passes to the large intestine, where it is mostly unfermented.[5] D-psicose has been shown to modulate several signaling pathways, including the PI3K/AKT pathway, the NF-κB pathway, and the secretion of glucagon-like peptide-1 (GLP-1).[5]

Conclusion

The structural characterization of α-D-psicopyranose is currently limited by the lack of a crystal structure. However, NMR spectroscopy provides valuable information about its solution-state structure and conformation. Based on existing data and theoretical principles, α-D-psicopyranose is proposed to adopt a ¹C₄ chair conformation in solution. Further research, particularly in the area of computational chemistry, is needed to develop a more detailed 3D model of this anomer. The provided experimental protocols offer a foundation for further investigation into the properties and interactions of α-D-psicopyranose, which will be essential for its potential applications in drug development and food science.

References

- 1. Crystal structure of beta-D-psicopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two New Iridoid Glycosides from the Root Barks of Sambucus williamsii Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

The Scarcity and Acquisition of a Promising Rare Sugar: A Technical Guide to the Natural Sources and Isolation of alpha-D-Psicopyranose

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and isolation of alpha-D-Psicopyranose, a rare sugar gaining significant interest among researchers, scientists, and drug development professionals for its potential health benefits. D-Psicose (B8758972), the common name for the sugar of which alpha-D-Psicopyranose is a specific anomer, is found in trace amounts in various natural sources. Its low caloric value and potential physiological activities make it a compelling molecule for further investigation. This document details its natural abundance, outlines methodologies for its extraction and quantification, and provides a workflow for its isolation.

Natural Abundance of D-Psicose

D-Psicose is a monosaccharide that exists in nature in limited quantities, classifying it as a "rare sugar".[1][2][3] It is found in a variety of plant-based foods, often in trace amounts, making its extraction and purification for research and commercial purposes a significant challenge.[1] The concentration of D-Psicose can vary depending on the specific plant variety, ripeness, and processing methods.[1]

| Natural Source | Form | Concentration of D-Psicose (mg/100g) | Reference(s) |

| Figs | Dried | 29.6 - 30 | [1][4] |

| Raisins | Dried | 38.7 | [1] |

| Kiwi Fruit | Dried | 9.4 | [1] |

| Grapes | Fresh | Present in small quantities | [1] |

| Wheat | Grain | Present in trace amounts | [1] |

| Maple Syrup | Syrup | Present in trace amounts | [5][6] |

| Molasses | Syrup | Present in trace amounts | [5][6] |

| Canned Peaches | Processed | 1.5 | [1] |

| Canned Mandarin Oranges | Processed | 8.4 | [1] |

| Canned Cherries | Processed | 2.0 | [1] |

| Worcester Sauce | Processed | 130.6 | [7] |

Experimental Protocols for Isolation and Quantification

The isolation of alpha-D-Psicopyranose from natural sources is a multi-step process that involves extraction of soluble sugars, followed by purification to separate D-Psicose from other more abundant sugars. Subsequent quantification is crucial to determine the purity and yield of the isolated compound. While commercial production of D-Psicose predominantly relies on the enzymatic conversion of D-fructose, this guide focuses on the isolation from natural matrices.[5][8]

I. Extraction of Soluble Sugars from Plant Material

This protocol provides a general method for extracting soluble sugars from plant sources like figs or raisins, which can be adapted for other materials.

Materials:

-

Dried plant material (e.g., figs, raisins)

-

Deionized water

-

Homogenizer or blender

-

Centrifuge and centrifuge tubes

-

Cheesecloth or fine mesh strainer

-

Water bath or incubator

Procedure:

-

Sample Preparation: Weigh a known amount of the dried plant material. To increase the surface area for extraction, homogenize or finely chop the material.

-

Extraction:

-

Place the prepared material in a suitable container (e.g., a beaker or flask).

-

Add deionized water in a specific ratio (e.g., 1:10 or 1:20, sample weight to solvent volume).

-

Heat the mixture in a water bath at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours) with occasional stirring to facilitate the dissolution of sugars.

-

-

Solid-Liquid Separation:

-

After extraction, separate the solid plant material from the liquid extract. This can be achieved by filtration through cheesecloth or a fine mesh strainer.

-

For a clearer extract, centrifuge the filtrate at a moderate speed (e.g., 5000 x g) for 15-20 minutes to pellet any remaining solid particles.

-

-

Collection of Supernatant: Carefully decant and collect the supernatant, which contains the mixture of soluble sugars, including D-Psicose.

II. Purification of D-Psicose by Column Chromatography

Chromatographic techniques are essential for separating D-Psicose from other sugars in the crude extract.

Materials:

-

Crude sugar extract

-

Chromatography column

-

Stationary phase (e.g., activated carbon, ion-exchange resin)

-

Mobile phase (e.g., water, ethanol-water mixtures)

-

Fraction collector

Procedure:

-

Column Packing: Pack a chromatography column with a suitable stationary phase. Activated carbon is often used for initial cleanup and decolorization. For finer separation, ion-exchange chromatography can be employed.

-

Sample Loading: Carefully load the crude sugar extract onto the top of the packed column.

-

Elution:

-

Begin eluting the sugars from the column by passing a mobile phase through it.

-

For activated carbon chromatography, a stepwise gradient of ethanol (B145695) in water (e.g., starting with pure water and increasing the ethanol concentration) is typically used to elute different sugars based on their affinity for the stationary phase.

-

For ion-exchange chromatography, the elution can be controlled by changing the pH or ionic strength of the mobile phase.

-

-

Fraction Collection: Collect the eluate in fractions using a fraction collector.

-

Analysis of Fractions: Analyze each fraction for the presence of D-Psicose using a suitable analytical method (see Section III). Pool the fractions containing the highest concentration of pure D-Psicose.

III. Quantification of D-Psicose using High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantification of sugars.

A. HPLC with Pulsed Amperometric Detection (HPLC-PAD)

Instrumentation:

-

HPLC system with a PAD detector

-

Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series)

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient elution using an aqueous solution of sodium hydroxide (B78521) and sodium acetate. A typical starting condition could be 100 mM NaOH and 10 mM NaOAc.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 - 20 µL

-

Detection: Pulsed amperometric detection using a gold working electrode.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of alpha-D-Psicopyranose of known concentrations in deionized water.

-

Sample Preparation: Dilute the purified D-Psicose fractions with deionized water to a concentration within the linear range of the detector. Filter the samples through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of D-Psicose in the samples by comparing their peak areas to the calibration curve.

B. HPLC with Refractive Index Detection (HPLC-RI)

Instrumentation:

-

HPLC system with an RI detector

-

Amino-based or ligand-exchange column

Chromatographic Conditions:

-

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).

-

Flow Rate: 1.0 - 1.5 mL/min

-

Column Temperature: 35-40°C

-

Injection Volume: 10 - 20 µL

-

Detection: Refractive Index Detector.

Procedure:

-

Standard and Sample Preparation: Follow the same procedure as for HPLC-PAD.

-

Analysis and Quantification: Follow the same procedure as for HPLC-PAD.

Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of alpha-D-Psicopyranose from a natural source.

This technical guide serves as a foundational resource for researchers interested in the natural occurrence and laboratory-scale isolation of alpha-D-Psicopyranose. The provided protocols offer a starting point for developing optimized and scalable methods for obtaining this promising rare sugar for further scientific investigation.

References

- 1. RU2556894C1 - Method for integrated purification of molasses and its extraction from sucrose - Google Patents [patents.google.com]

- 2. azom.com [azom.com]

- 3. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. MX394260B - Method of producing high purity d-psicose - Google Patents [patents.google.com]

- 6. Chromatographic separation of sugars - CMFRI Digital Repository [eprints.cmfri.org.in]

- 7. Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

The Emergence of a Rare Sugar: An In-depth Technical Guide to the Discovery and History of D-Psicose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose (B8758972), also known as D-allulose, is a rare monosaccharide that has garnered significant scientific and commercial interest due to its unique physiological properties. As a C-3 epimer of D-fructose, it offers a sweetness profile comparable to sucrose (B13894) but with negligible caloric value and a minimal impact on blood glucose levels. This technical guide provides a comprehensive overview of the discovery and history of D-psicose, from its initial identification to the pivotal enzymatic breakthroughs that enabled its large-scale production. The document details key experimental protocols for its synthesis and analysis, presents quantitative data on its physicochemical and physiological properties in structured tables, and illustrates the key signaling pathways through which it exerts its metabolic effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the potential of D-psicose.

A Journey of Discovery: The History of D-Psicose

The story of D-psicose is one of a scientific curiosity that evolved into a promising functional food ingredient and potential therapeutic agent. Its journey spans several decades, marked by key discoveries that unlocked its potential.

Early Identification and Isolation

Initially known as D-pseudofructose, D-psicose was first mentioned in scientific literature as early as 1915.[1] However, it was German chemists H. Ohle and F. Just who determined its structure in 1935 and proposed the name D-psicose.[1][2] In 1942, F. W. Zerban and Louis Sattler successfully isolated D-psicose from commercial cane molasses.[2] At the time, it was noted for being unfermentable, a characteristic that initially rendered it of little practical value.[1] For decades, D-psicose remained a rare and expensive sugar, limiting further research into its properties and potential applications.[3]

The Enzymatic Breakthrough: A Turning Point

A paradigm shift in the availability of D-psicose occurred in 1994 with the groundbreaking discovery by Professor Ken Izumori at Kagawa University in Japan.[2][3] Izumori and his team identified and characterized a novel enzyme, D-tagatose (B3328093) 3-epimerase , from Pseudomonas sp. ST-24.[4][5] This enzyme was found to efficiently catalyze the epimerization of the readily available and inexpensive monosaccharide D-fructose at the C-3 position to produce D-psicose.[2][4] This discovery, often referred to as the "Izumoring strategy," was a pivotal moment, paving the way for the mass production of D-psicose and igniting a surge of research into its physiological effects.[3] Subsequently, another key enzyme, D-psicose 3-epimerase , was identified and characterized from various microbial sources, further expanding the toolbox for D-psicose production.

Natural Occurrence

D-psicose is a naturally occurring sugar, albeit in very small quantities. It has been identified in a variety of foods, including wheat, figs, raisins, jackfruit, maple syrup, and molasses.[1][3][6] However, the concentrations in these natural sources are too low for commercial extraction to be economically viable.[3]

Physicochemical and Physiological Properties of D-Psicose

D-psicose possesses a unique combination of physical and chemical properties that make it an attractive sugar substitute.

| Property | Value | References |

| Chemical Formula | C₆H₁₂O₆ | [7] |

| Molecular Weight | 180.16 g/mol | [7] |

| CAS Number | 551-68-8 | [7] |

| Melting Point | 109 °C | [8] |

| Sweetness (relative to sucrose) | ~70% | [1] |

| Caloric Value | ~0.2 - 0.4 kcal/g | [1][9] |

| Solubility in Water | Extremely soluble (~1.0 kg/L ) | [1] |

| Appearance | White crystalline powder | [1] |

Key Experimental Protocols

This section provides an overview of the methodologies used in the production and analysis of D-psicose, as well as in the investigation of its physiological effects.

Enzymatic Synthesis of D-Psicose from D-Fructose

The enzymatic conversion of D-fructose to D-psicose is the cornerstone of its industrial production. This process typically utilizes D-tagatose 3-epimerase or D-psicose 3-epimerase.

Protocol: Enzymatic Conversion using Immobilized D-Tagatose 3-Epimerase

-

Enzyme Immobilization: The D-tagatose 3-epimerase enzyme is immobilized on a solid support (e.g., porous beads) to enhance its stability and allow for continuous use in a bioreactor.[10]

-

Substrate Preparation: A solution of D-fructose is prepared in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0).

-

Enzymatic Reaction: The D-fructose solution is passed through a column packed with the immobilized enzyme at an optimal temperature (e.g., 50°C). The enzyme catalyzes the epimerization of D-fructose to D-psicose. The reaction reaches an equilibrium, with a typical conversion rate of around 30-40%.[11]

-

Product Separation and Purification: The resulting mixture of D-psicose and unreacted D-fructose is subjected to chromatographic separation techniques, such as simulated moving bed (SMB) chromatography, to isolate and purify the D-psicose.[12]

-

Crystallization: The purified D-psicose solution is concentrated and crystallized to obtain a high-purity final product.

Quantification of D-Psicose by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of D-psicose is essential for quality control and research purposes. HPLC is a widely used analytical technique for this purpose.

Protocol: HPLC with Refractive Index Detection (HPLC-RID)

-

Sample Preparation: The sample containing D-psicose is dissolved in the mobile phase and filtered through a 0.22 µm syringe filter.[13]

-

Chromatographic System:

-

Column: Aminopropyl-bonded silica (B1680970) column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm).[14]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Detector: Refractive Index Detector (RID).[13]

-

-

Analysis: The prepared sample is injected into the HPLC system. The retention time of the D-psicose peak is compared to that of a standard for identification. Quantification is achieved by constructing a calibration curve using standards of known concentrations.[13] Separation of D-psicose and D-fructose is typically achieved within 8 minutes.[14]

In Vivo Evaluation of D-Psicose on Postprandial Glycemic Response in Rats

Animal models are crucial for understanding the physiological effects of D-psicose.

Protocol: Oral Carbohydrate Tolerance Test in Rats

-

Animal Model: Male Wistar rats are typically used.[15]

-

Fasting: Rats are fasted overnight (e.g., 12 hours) before the experiment.[15]

-

Administration: A solution of a carbohydrate (e.g., 2 g/kg sucrose or maltose) with or without D-psicose (e.g., 0.2 g/kg) is orally administered via gavage.[15] A control group receives the carbohydrate with D-fructose.[15]

-

Blood Sampling: Blood samples are collected from the tail vein at timed intervals (e.g., 0, 30, 60, 90, and 120 minutes) after administration.[15]

-

Glucose Measurement: Plasma glucose concentrations are determined using a glucose oxidase method.[15] The results are then plotted to compare the glycemic response between the different treatment groups.

Signaling Pathways and Metabolic Effects

D-psicose exerts its beneficial metabolic effects through the modulation of several key signaling pathways.

Regulation of Glucose Metabolism and Insulin (B600854) Signaling

D-psicose has been shown to improve glucose tolerance and insulin sensitivity.[16] One of the proposed mechanisms involves the translocation of glucokinase in the liver from the nucleus to the cytoplasm, which enhances its activity and promotes glycogen (B147801) synthesis.[16] It also inhibits intestinal α-glucosidases, such as sucrase and maltase, which delays carbohydrate digestion and absorption, thereby suppressing postprandial hyperglycemia.[15]

Furthermore, D-psicose may improve insulin signaling by upregulating the expression of key proteins in the PI3K/Akt pathway, such as insulin receptor substrate 1 (IRS1), phosphatidylinositol 3-kinase (PI3K), and Akt (protein kinase B), in adipose tissue and muscle.[17]

Caption: Proposed mechanism of D-psicose on the insulin signaling pathway.

Anti-Inflammatory Effects

Chronic inflammation is closely linked to insulin resistance and other metabolic disorders. D-psicose has demonstrated anti-inflammatory properties, potentially by inhibiting the NF-κB signaling pathway.[18] By suppressing the activation of NF-κB, D-psicose can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[18]

References

- 1. acs.org [acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Rare sugar D-psicose prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-Psicose | C6H12O6 | CID 441036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. D-PSICOSE | 551-68-8 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. [PDF] Preparation of d-psicose from d-fructose by immobilized d-tagatose 3-epimerase | Semantic Scholar [semanticscholar.org]

- 11. The Engineering, Expression, and Immobilization of Epimerases for D-allulose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive Analysis of Allulose Production: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rare sugar D-psicose improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conformational Analysis of α-D-Psicopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Psicopyranose, a rare sugar and C-3 epimer of D-fructose, is of growing interest in the pharmaceutical and food industries for its unique physiological properties. Understanding its three-dimensional structure and conformational dynamics in solution is paramount for elucidating its biological activity and for the rational design of novel therapeutics and functional foods. This technical guide provides a comprehensive overview of the conformational analysis of α-D-psicopyranose, detailing the experimental and computational methodologies employed, presenting key quantitative data, and illustrating the underlying stereoelectronic principles that govern its conformational preferences.

Introduction: The Conformational Landscape of α-D-Psicopyranose

In aqueous solution, D-psicose exists as a complex equilibrium mixture of α and β anomers in both pyranose and furanose ring forms, as well as a small proportion of the open-chain keto form. For 1-deoxy-1-(N-methylphenylamino)-D-psicose, a derivative, the equilibrium in solution has been reported to contain 27.2% α-pyranose, highlighting its significance.[1] The six-membered pyranose ring is not planar and adopts various non-planar conformations to minimize steric strain and unfavorable electronic interactions. The most stable of these are typically the chair conformations, denoted as ¹C₄ (where carbon-1 is up and carbon-4 is down) and ⁴C₁ (where carbon-4 is up and carbon-1 is down). In addition to these, higher-energy boat and skew-boat conformations can also be populated and may play a role in biological recognition processes.

The conformational equilibrium of α-D-psicopyranose is governed by a delicate balance of several stereoelectronic factors, including:

-

Anomeric Effect: This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in ketopyranoses) to adopt an axial orientation, which is electronically favored over the sterically less hindered equatorial position.[2] This is due to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding σ* orbital of the axial C-O bond.

-

Gauche Effect: This effect pertains to the preference for a gauche arrangement (60° dihedral angle) of vicinal electronegative substituents over an anti arrangement (180° dihedral angle).

-

Steric Interactions: Repulsive van der Waals interactions between bulky axial substituents (1,3-diaxial interactions) can significantly destabilize a conformation.

The interplay of these effects determines the relative populations of the different conformers in solution.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the solution conformation of carbohydrates.[3]

Key NMR Parameters

Several NMR parameters provide crucial information about the geometry of α-D-psicopyranose:

-

³J-Coupling Constants: The magnitude of the vicinal proton-proton coupling constant (³JHH) is related to the dihedral angle (Φ) between the coupled protons through the Karplus equation.[4] By measuring these coupling constants around the pyranose ring, the dihedral angles can be estimated, providing a detailed picture of the ring's pucker.

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å).[5] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to identify these spatial proximities, providing critical distance restraints for conformational analysis.[5]

Experimental Protocols

A general workflow for the NMR-based conformational analysis of α-D-psicopyranose is outlined below.

-

Sample Preparation: A solution of α-D-psicopyranose is prepared in a suitable deuterated solvent, typically D₂O, to the desired concentration.

-

1D ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to assess the purity of the sample and to observe the chemical shifts and multiplicities of the proton signals.

-

2D NMR Experiments: A suite of two-dimensional NMR experiments is performed to assign all proton and carbon signals and to extract conformational parameters. These typically include:

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivity through bonds.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon connectivities.

-

NOESY/ROESY: To measure through-space proton-proton proximities.[5]

-

-

Spectral Assignment: The acquired 2D NMR spectra are used to unambiguously assign all ¹H and ¹³C chemical shifts of α-D-psicopyranose.

-

Extraction of Coupling Constants: ³JHH values are extracted from high-resolution 1D ¹H or 2D COSY spectra.

-

NOE Integration and Distance Restraints: Cross-peak intensities from NOESY/ROESY spectra are integrated and converted into distance restraints.

Computational Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational landscape of α-D-psicopyranose.

Computational Methods

-

Molecular Mechanics (MM): This method uses classical force fields to calculate the potential energy of a molecule as a function of its geometry. It is computationally inexpensive and suitable for exploring a wide range of conformations.

-

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are essential for obtaining reliable relative energies of different conformers and for calculating NMR parameters.[6]

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule in solution and allowing for the calculation of time-averaged properties that can be directly compared with experimental data.

Computational Protocol

A typical computational workflow for the conformational analysis of α-D-psicopyranose is as follows:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed using a molecular mechanics force field to identify low-energy chair, boat, and skew-boat conformations.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically DFT, to obtain accurate structures and relative energies.

-

Calculation of NMR Parameters: NMR chemical shifts and coupling constants can be calculated from the optimized geometries and compared with experimental data for validation.

-

Molecular Dynamics Simulations: MD simulations are performed in a periodic box of explicit solvent (e.g., water) to simulate the solution environment. The trajectory is then analyzed to determine the populations of different conformations and to calculate time-averaged NMR parameters.

Quantitative Conformational Data for α-D-Psicopyranose

While a comprehensive experimental and computational dataset specifically for α-D-psicopyranose is still emerging in the scientific literature, data from related ketopyranoses and computational studies on monosaccharides provide valuable insights.

Table 1: Tautomeric Distribution of 1-deoxy-1-(N-methylphenylamino)-D-psicose in Solution[1]

| Tautomer | Percentage (%) |

| α-pyranose | 27.2 |

| β-pyranose | 21.0 |

| α-furanose | 32.4 |

| β-furanose | 9.1 |

| Acyclic keto form | 11.0 |

Note: This data is for a derivative of D-psicose and serves as an estimation of the presence of the α-pyranose form.

Visualization of Conformational Pathways

The interconversion between different conformations of α-D-psicopyranose can be visualized as a network of interconnected states.

Conclusion and Future Directions

The conformational analysis of α-D-psicopyranose is a critical area of research with significant implications for drug development and food science. While NMR spectroscopy and computational modeling provide powerful tools for this purpose, a comprehensive and quantitative understanding of the conformational landscape of this specific rare sugar is still developing. Future studies should focus on obtaining high-resolution NMR data for α-D-psicopyranose in various solvent environments and employing advanced computational methods to generate a detailed free energy landscape. This will enable a more precise correlation between its three-dimensional structure and its unique biological functions, paving the way for the design of novel molecules with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. A QUANTUM MECHANICS AND MOLECULAR MECHANICS STUDY OF THE EFFECTS OF DIFFERENT SOLVENTS AND TEMPERATURES ON THE CONNECTIONS OF METHOTREXATE DERIVATIVES ANTICANCER DRUG TO NANOTUBES CARRIERS | Journal of the Chilean Chemical Society [jcchems.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Quantum concepts in Psychology: Exploring the interplay of physics and the human psyche - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantum Mechanics/Molecular Mechanics Study on Caspase-2 Recognition by Peptide Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of alpha-D-Psicopyranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-allulose) is a rare monosaccharide and a C-3 epimer of D-fructose. It has garnered significant interest in the food and pharmaceutical industries due to its low caloric value and potential health benefits. The stereochemistry of D-psicose, particularly its various isomeric forms in solution, is crucial for understanding its biological activity and physicochemical properties. This technical guide provides a detailed examination of the stereochemistry of alpha-D-Psicopyranose, one of the cyclic forms of D-psicose. While comprehensive experimental data for the isolated alpha-anomer is limited in the literature, this guide synthesizes the available information and provides theoretical context for its structural characteristics.

Structure and Configuration

Alpha-D-Psicopyranose is the six-membered ring (pyranose) form of D-psicose with the anomeric hydroxyl group at the C-2 position in an axial orientation (alpha configuration). The "D" designation refers to the configuration at the C-5 stereocenter, which is the same as in D-fructose and D-glucose.

Quantitative Stereochemical Data

Detailed experimental data for pure alpha-D-Psicopyranose is scarce due to the challenges of isolating it from its equilibrium mixture. The following tables summarize the available quantitative data for the tautomers of D-psicose in solution.

Table 1: Tautomeric Distribution of D-Psicose in D₂O at 310 K

| Tautomer | Percentage (%) |

| alpha-D-psicopyranose | 22 |

| beta-D-psicopyranose | 29 |

| alpha-D-psicofuranose | 21 |

| beta-D-psicofuranose | 28 |

Data adapted from Angyal, S. J., & Bethell, G. S. (1976). The composition of reducing sugars in solution: D-psicose. Australian Journal of Chemistry, 29(6), 1249-1265.

Table 2: ¹³C NMR Chemical Shifts (δ) of D-Psicose Tautomers in D₂O

| Carbon | alpha-D-psicopyranose (ppm) | beta-D-psicopyranose (ppm) | alpha-D-psicofuranose (ppm) | beta-D-psicofuranose (ppm) |

| C-1 | 64.9 | 64.9 | 63.3 | 62.8 |

| C-2 | 98.6 | 98.1 | 105.1 | 108.3 |

| C-3 | 70.8 | 70.1 | 77.8 | 77.2 |

| C-4 | 70.8 | 71.8 | 76.5 | 76.2 |

| C-5 | 71.8 | 70.1 | 81.3 | 81.9 |

| C-6 | 63.3 | 63.3 | 64.1 | 64.1 |

Data obtained from SpectraBase, sourced from Angyal, S. J., & Bethell, G. S. Aust. J. Chem. 29, 1249(1976).[1][2]

Note: ¹H NMR data and the specific rotation for pure alpha-D-Psicopyranose are not well-documented in publicly accessible literature. The specific rotation for crystalline β-D-psicopyranose has been reported as -85 deg dm⁻¹ g⁻¹ cm³.[3][4]

Experimental Protocols

The following sections outline generalized experimental protocols for the characterization of monosaccharide stereochemistry. These can be adapted for the study of alpha-D-Psicopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and conformation of carbohydrates in solution.

Objective: To obtain ¹H and ¹³C NMR spectra of D-psicose in solution to identify the chemical shifts and coupling constants of the alpha-D-psicopyranose anomer.

Materials:

-

D-Psicose sample

-

Deuterium oxide (D₂O, 99.9%)

-

NMR tubes (5 mm)

-

Internal standard (e.g., DSS or TSP)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of D-psicose in 0.5 mL of D₂O in an NMR tube. Add a small amount of internal standard if quantitative analysis is required.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 2-5 seconds, and 16-64 scans.

-

To aid in assignment, perform two-dimensional experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. Typical parameters include a spectral width of 150-200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Perform two-dimensional heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton couplings.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the internal standard.

-

Assign the signals for each tautomer present in the equilibrium mixture based on their characteristic chemical shifts, coupling constants, and correlations observed in the 2D spectra. The signals corresponding to alpha-D-psicopyranose can be identified based on its known proportion in the mixture and comparison with literature data for related compounds.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. While a crystal structure for alpha-D-Psicopyranose has not been reported, the following is a general protocol for obtaining the crystal structure of a monosaccharide.

Objective: To determine the three-dimensional structure of a monosaccharide crystal.

Materials:

-

Purified monosaccharide sample

-

Appropriate solvent(s) for crystallization (e.g., water, ethanol, acetone)

-

Crystallization plates or vials

Procedure:

-

Crystallization:

-

Dissolve the purified monosaccharide in a suitable solvent to near saturation.

-

Slowly evaporate the solvent at a constant temperature. Other methods include vapor diffusion and cooling of a saturated solution.

-

Monitor for the formation of single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Cool the crystal in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage.

-

Collect diffraction data using an X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods.

-

Build an initial model of the molecule and refine it against the experimental data to obtain the final crystal structure, including bond lengths, bond angles, and torsion angles.

-

Signaling Pathways and Experimental Workflows

While alpha-D-Psicopyranose itself is not a direct signaling molecule, D-psicose as a whole has been shown to influence metabolic pathways. The following diagrams illustrate the metabolic fate of D-psicose and a typical workflow for its enzymatic synthesis.

Conclusion

The stereochemistry of alpha-D-Psicopyranose is a key aspect of the overall chemical and biological profile of D-psicose. While a complete experimental characterization of the pure alpha-anomer remains elusive in the readily available literature, analysis of the equilibrium mixture in solution has provided valuable insights into its structure, particularly through ¹³C NMR spectroscopy. The provided experimental protocols offer a framework for researchers to further investigate the stereochemical properties of this and other rare sugars. A deeper understanding of the stereochemistry of all D-psicose isomers will undoubtedly aid in the development of its applications in the food and pharmaceutical sectors.

References

An In-depth Technical Guide on the Core Biochemical Properties of alpha-D-Psicopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar, a C-3 epimer of D-fructose, that has garnered significant interest in the scientific community for its low-calorie properties and potential health benefits. In aqueous solutions, D-psicose exists as an equilibrium mixture of different tautomers, including α- and β-pyranose and furanose forms, as well as a small amount of the open-chain keto form. This guide focuses on the core biochemical properties of the alpha-D-Psicopyranose anomer, providing a technical overview for researchers and professionals in drug development.

Physicochemical Properties of D-Psicose

While specific quantitative data for the pure alpha-D-Psicopyranose anomer is limited in publicly available literature, the properties of D-Psicose provide a valuable reference. It is important to note that in solution, D-psicose undergoes mutarotation, resulting in an equilibrium of its various anomeric forms.

Table 1: General Physicochemical Properties of D-Psicose

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Melting Point | 58 °C or 109 °C (discrepancies likely due to crystallization difficulties) | [2] |

| Solubility in Water (25 °C) | Approximately 1.0 kg/L | [2] |

| Sweetness (relative to sucrose) | 70% | [2] |

| Caloric Value | Approximately 10% of sucrose | [2] |

Table 2: Optical Rotation of D-Psicose in Aqueous Solution

| Anomer/Mixture | Specific Rotation [α] | Conditions | Source |

| β-D-Psicopyranose (estimated) | ca. -85° | Water, 589 nm | [3] |

| Equilibrium Mixture | Not specified, but mutarotation is observed | Water, 589 nm | [3] |

Spectroscopic Data

Table 3: 13C NMR Chemical Shifts for alpha-D-Psicopyranose

| Carbon Atom | Chemical Shift (ppm) |

| C1 | Data not available in cited sources |

| C2 | Data not available in cited sources |

| C3 | Data not available in cited sources |

| C4 | Data not available in cited sources |

| C5 | Data not available in cited sources |

| C6 | Data not available in cited sources |

Note: While a database entry for the 13C NMR spectrum of alpha-D-Psicopyranose exists, the specific chemical shift values require access to the full spectral data which was not available in the provided search results.[5][6]

Signaling Pathway Involvement

Recent studies have indicated that D-psicose can influence cellular signaling pathways, particularly under conditions of oxidative stress. In a study on C2C12 myogenic cells, D-psicose, in the presence of hydrogen peroxide (H₂O₂), was found to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to apoptosis.

Experimental Protocols

Determination of Specific Rotation by Polarimetry

Objective: To measure the optical rotation of a solution of D-psicose to determine its specific rotation.

Materials:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter sample tube (1 dm)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

D-Psicose

-

Distilled water

Procedure:

-

Solution Preparation:

-

Accurately weigh a known mass of D-psicose (e.g., 1.000 g).

-

Dissolve the D-psicose in distilled water in a 10 mL volumetric flask.

-

Ensure the sugar is completely dissolved and the solution is brought to the mark. This creates a solution with a known concentration (e.g., 0.1 g/mL).

-

-

Instrument Calibration:

-

Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.

-

Fill the polarimeter tube with distilled water (the blank), ensuring no air bubbles are present.

-

Place the tube in the polarimeter and take a reading. This is the zero reading.

-

-

Sample Measurement:

-

Rinse the polarimeter tube with a small amount of the prepared D-psicose solution and then fill it with the solution, again ensuring no air bubbles are present.

-

Place the sample tube in the polarimeter and measure the observed rotation (α).

-

To observe mutarotation, take readings at regular intervals until the value stabilizes.

-

-

Calculation of Specific Rotation:

Analysis of D-Psicose by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify D-psicose from a mixture, such as during its enzymatic production from D-fructose.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index detector (RID).

-

Amino-based HPLC column (e.g., Shodex Asahipak NH2P-50 4E).

-

Acetonitrile (B52724) (HPLC grade).

-

Ultrapure water.

-

D-Psicose and D-fructose standards.

-

Syringe filters (0.45 µm).

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v).

-

Degas the mobile phase before use.

-

-

Standard Solution Preparation:

-

Prepare stock solutions of D-psicose and D-fructose in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solutions.

-

-

Sample Preparation:

-

Dilute the sample containing D-psicose to a concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column Temperature: 30 °C (to prevent anomer separation)[9]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

-

Data Analysis:

In Vitro Alpha-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of D-psicose on the activity of α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

D-Psicose (as the inhibitor).

-

Acarbose (B1664774) (as a positive control).

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8).

-

Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM).

-

96-well microplate reader.

Procedure:

-

Reagent Preparation:

-

Dissolve α-glucosidase in phosphate buffer to a desired concentration (e.g., 0.2 U/mL).

-

Dissolve pNPG in phosphate buffer to a final concentration of 2 mM.

-

Prepare various concentrations of D-psicose and acarbose in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 50 µL of the D-psicose or acarbose solutions to respective wells.

-

Add 50 µL of the α-glucosidase solution to all wells except the blank.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

-

Incubate the plate at 37 °C for 20 minutes.

-

Stop the reaction by adding 50 µL of the Na₂CO₃ solution.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 Where:

-

A_control is the absorbance of the reaction without the inhibitor.

-

A_sample is the absorbance of the reaction with the inhibitor.

-

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[12][13][14]

-

Conclusion

alpha-D-Psicopyranose, as a constituent of the rare sugar D-psicose, presents a fascinating area of study for its unique biochemical properties and potential applications. While some specific quantitative data for the pure anomer remain elusive, this guide provides a comprehensive overview of the current knowledge, including its physicochemical characteristics, involvement in cellular signaling, and detailed experimental protocols for its analysis. Further research is warranted to fully elucidate the distinct properties and biological activities of the alpha-D-Psicopyranose anomer, which will undoubtedly contribute to its potential use in the food and pharmaceutical industries.

References

- 1. alpha-D-Psicopyranose | C6H12O6 | CID 10130221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. shodex.com [shodex.com]

- 10. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Relative Stability of alpha-D-Psicopyranose vs. beta-D-Psicopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative stability of the α- and β-anomers of D-psicopyranose. D-psicose, a C-3 epimer of D-fructose, is a rare sugar with significant potential in the food and pharmaceutical industries due to its low caloric value and various physiological functions.[1][2] Understanding the conformational preferences and stability of its anomers is crucial for predicting its behavior in biological systems and for its application in drug development.

Core Stability Analysis: α-D-Psicopyranose vs. β-D-Psicopyranose

The stability of the α- and β-anomers of D-psicopyranose is governed by a combination of steric and stereoelectronic effects, primarily the anomeric effect. In an aqueous solution, D-psicose exists as an equilibrium mixture of five tautomers: α-furanose, β-furanose, α-pyranose, β-pyranose, and the open-chain keto form. While D-psicose crystallizes from an aqueous solution exclusively as the β-D-pyranose anomer, its state in solution is more complex.[3]

Table 1: Tautomeric Distribution of 1-deoxy-1-(N-methylphenylamino)-D-psicose in Solution

| Tautomer | Percentage in Solution |

| α-pyranose | 27.2% |

| β-pyranose | 21.0% |

| α-furanose | 32.4% |

| β-furanose | 9.1% |

| Acyclic keto form | 11.0% |

Data from a study on a D-psicose derivative and may not be fully representative of unmodified D-psicose.

The anomeric effect generally favors the axial orientation of an electronegative substituent at the anomeric carbon, which would correspond to the α-anomer in the more stable chair conformation. However, steric hindrance from other axial substituents can counteract this effect, often leading to the β-anomer being more stable, as is the case with D-glucose. For D-psicopyranose, the interplay of these factors determines the final equilibrium. Computational modeling studies are essential to dissect the energetic contributions of these effects for the unmodified sugar.

Experimental Protocols

Determining the relative stability of psicopyranose anomers involves establishing the anomeric equilibrium in solution and quantifying the different forms. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for this purpose.

Experimental Protocol for Determination of Anomeric Ratio by 13C NMR Spectroscopy

Due to the absence of a proton directly attached to the anomeric carbon (C2) in ketoses like psicose, 13C NMR is generally more suitable than 1H NMR for quantifying the anomers.

1. Sample Preparation:

-

Dissolve a precisely weighed sample of D-psicose in a known volume of D2O (deuterium oxide) to minimize the solvent signal in 1H NMR, which can be useful for complementary analysis. A typical concentration would be in the range of 10-50 mg/mL.

-

Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient time (typically several hours to 24 hours) to ensure that the mutarotation has reached equilibrium.

2. NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a carbon-observe probe.

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Key parameters to optimize include:

- Pulse Angle: A 30-45° pulse angle is often used to allow for faster repetition rates.

- Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 of the anomeric carbons) is crucial for accurate quantification. This ensures that all signals are fully relaxed before the next pulse.

- Number of Scans (ns): A large number of scans will be required to achieve a good signal-to-noise ratio for the anomeric carbon signals.

- Temperature: Maintain a constant and accurately calibrated temperature throughout the experiment.

3. Data Processing and Analysis:

-

Apply an appropriate window function (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio.

-

Perform a baseline correction.

-

Integrate the signals corresponding to the anomeric carbons (C2) of the α- and β-pyranose forms. The chemical shifts for these carbons will be distinct.

-

The relative ratio of the integrals directly corresponds to the molar ratio of the two anomers in the solution.

Computational Protocol for Conformational Energy Analysis

Computational chemistry provides a theoretical means to assess the relative stabilities of the anomers.

1. Model Building:

-

Construct 3D models of both α-D-psicopyranose and β-D-psicopyranose in their respective chair conformations (e.g., 2C5 and 5C2).

2. Geometric Optimization:

-

Perform geometry optimization for each anomer using a suitable quantum mechanical method, such as Density Functional Theory (DFT) with a basis set like 6-31G(d,p). This will find the lowest energy conformation for each anomer.

3. Energy Calculation:

-

Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for greater accuracy.

-

To account for solvent effects, which are critical for carbohydrates, use a continuum solvation model (e.g., Polarizable Continuum Model - PCM) with water as the solvent.

4. Thermodynamic Analysis:

-

Perform frequency calculations to obtain the zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies. The relative Gibbs free energies of the two anomers will provide a theoretical prediction of their relative stability at a given temperature.

Visualization of Key Concepts

Anomeric Equilibrium of D-Psicopyranose

The following diagram illustrates the dynamic equilibrium between the open-chain keto form and the cyclic α- and β-pyranose anomers of D-psicose.

Caption: Mutarotation of D-Psicose in solution.

D-Psicose and the MAPK Signaling Pathway

Under conditions of oxidative stress, D-psicose has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in C2C12 myogenic cells.[4] This pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.

Caption: D-Psicose modulation of the MAPK pathway.

Experimental Workflow for Anomeric Stability Analysis

The logical flow for determining the relative stability of D-psicopyranose anomers is outlined below.

Caption: Workflow for anomer stability analysis.

Conclusion

The relative stability of α-D-psicopyranose and β-D-psicopyranose is a nuanced interplay of steric and stereoelectronic factors. While crystallographic data show a preference for the β-anomer in the solid state, limited solution-phase data on a derivative suggest a potential slight preference for the α-anomer. To definitively determine the anomeric ratio of unmodified D-psicose in solution, further experimental studies, particularly using 13C NMR spectroscopy, are warranted. Computational modeling can provide complementary insights into the energetic landscape of these anomers. A thorough understanding of the conformational preferences of D-psicose is essential for its rational application in drug design and development, as well as for predicting its interactions within biological systems.

References

- 1. D-psicose, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-psicose is a rare sugar that provides no energy to growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of beta-D-psicopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low-calorie sweetener D-psicose promotes hydrogen peroxide-mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of alpha-D-Psicopyranose: A Technical Guide for Researchers

An In-depth Analysis of the Physicochemical Properties and Biological Fate of a Promising Low-Calorie Sweetener

This technical guide provides a comprehensive overview of the solubility of alpha-D-Psicopyranose, also known as D-allulose, a rare sugar with significant potential in the food and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visualizations of relevant biochemical pathways to support further research and application.

Quantitative Solubility Data

The solubility of alpha-D-Psicopyranose is a critical parameter for its application in various formulations. D-Psicose is highly soluble in water and shows considerable solubility in a range of polar organic solvents. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of D-Psicose in Water

| Temperature (°C) | Solubility (g / 100 g Water) |

| 25 | 291[1][2] |

| 50 | 489[1] |

Table 2: Mole Fraction Solubility of D-Psicose in Various Organic Solvents at Different Temperatures (K)

| Solvent | 283.15 K | 298.15 K | 313.15 K | 323.15 K |

| Methanol | 0.01578 | 0.02381 | 0.03496 | 0.04502 |

| Ethanol | 0.00489 | 0.00713 | 0.01018 | 0.01269 |

| n-Propanol | 0.00241 | 0.00343 | 0.00479 | 0.00591 |

| Isopropanol | 0.00287 | 0.00411 | 0.00578 | 0.00717 |

| n-Butanol | 0.00161 | 0.00227 | 0.00315 | 0.00389 |

| 2-Butanol | 0.00192 | 0.00273 | 0.00384 | 0.00476 |

| n-Amyl alcohol | 0.00123 | 0.00173 | 0.00240 | 0.00295 |

| n-Hexyl alcohol | 0.00098 | 0.00137 | 0.00189 | 0.00232 |

| Acetonitrile | 0.00035 | 0.00047 | 0.00062 | 0.00075 |

| Ethyl Formate | 0.00051 | 0.00070 | 0.00094 | 0.00115 |

| Methyl Acetate | 0.00046 | 0.00062 | 0.00083 | 0.00101 |

| Ethyl Acetate | 0.00129 | 0.00173 | 0.00232 | 0.00282 |

| Butyl Acetate | 0.00045 | 0.00059 | 0.00078 | 0.00094 |

| Acetone | 0.00117 | 0.00158 | 0.00213 | 0.00259 |

| 2-Butanone | 0.00107 | 0.00144 | 0.00193 | 0.00235 |

Data for Table 2 is derived from a 2024 study on the solubility of D-Psicose in 15 pure solvents.[3]

Qualitative solubility information indicates that D-Psicose is also soluble in pyridine, ethylamine, and methylamine, and practically insoluble in non-polar solvents like hexane.[4][5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for physicochemical characterization. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of sugars like alpha-D-Psicopyranose.

Isothermal Shake-Flask Method (Gravimetric Determination)

This is a standard and widely used method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of alpha-D-Psicopyranose in a specific solvent at a constant temperature.

Materials:

-

alpha-D-Psicopyranose (high purity)

-

Solvent of interest (analytical grade)

-

Isothermal shaker water bath or incubator with precise temperature control

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

Drying oven

-

Vials with airtight seals

Procedure:

-

Sample Preparation: Add an excess amount of alpha-D-Psicopyranose to a known mass of the solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in the isothermal shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant using a pre-weighed, temperature-equilibrated syringe. To avoid drawing in solid particles, a syringe filter can be used.

-

Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed vial and record the total mass. Evaporate the solvent completely in a drying oven at a temperature that does not cause degradation of the solute (e.g., 60-80°C under vacuum).

-

Mass Determination: After complete evaporation of the solvent, weigh the vial containing the dry solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per mass of the solvent.

Dynamic Method (Laser-Based Turbidity)

This method is suitable for determining the solubility at different temperatures in a more rapid fashion.

Objective: To determine the temperature-dependent solubility of alpha-D-Psicopyranose in a solvent.

Materials:

-

alpha-D-Psicopyranose

-

Solvent of interest

-

Jacketed glass vessel with a temperature controller

-

Magnetic stirrer

-

Laser transmitter and a photodiode detector

-

Calibrated temperature probe

Procedure:

-

Sample Preparation: Prepare a solution of alpha-D-Psicopyranose in the solvent of a known concentration.

-

Heating and Cooling Cycles: The solution is subjected to controlled heating and cooling cycles. The temperature is gradually increased until the solution becomes clear (all solute dissolves) and then slowly cooled.

-

Turbidity Measurement: The laser beam is passed through the solution, and the intensity of the transmitted light is measured by the photodiode. The temperature at which the solution becomes turbid upon cooling (crystallization onset) and the temperature at which it becomes clear upon heating are recorded.

-